Acyclovir L-Leucinate

説明

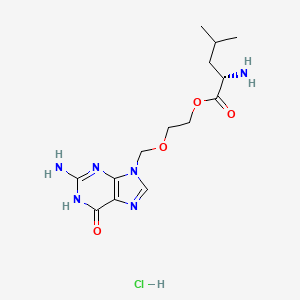

Acyclovir L-Leucinate is a derivative of acyclovir, an antiviral medication primarily used to treat herpes simplex virus infections, chickenpox, and shingles. This compound is an amino acid ester of acyclovir, specifically the leucine ester, which enhances the solubility and bioavailability of acyclovir.

作用機序

Target of Action

Acyclovir, the active compound in Acyclovir L-Leucinate, is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . The primary targets of Acyclovir are the viral thymidine kinase and the viral DNA polymerase .

Mode of Action

After intracellular uptake, Acyclovir is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

The biochemical pathway of Acyclovir involves its conversion from monophosphate to diphosphate form by guanylate kinase, and then to the triphosphate form by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate . Acyclovir triphosphate then inhibits viral DNA polymerase and terminates the growing viral DNA chain .

Pharmacokinetics

Acyclovir is absorbed slowly, variably, and incompletely after oral administration . The bioavailability of oral acyclovir is low and decreases with increasing dosage . The drug is distributed into all tissues, with concentrations in the kidney being the highest and in central nervous tissue the lowest . Acyclovir is eliminated mainly via the kidney by glomerular filtration and renal tubular secretion . A small percentage of the dose is oxidized to 9-carboxymethoxy methylguanine, which is the only significant metabolite of acyclovir in humans .

Result of Action

The result of Acyclovir’s action is the inhibition of the replication of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . This leads to the treatment of herpes simplex, varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis .

Action Environment

The effect of Acyclovir therapy is maximized by early initiation of treatment . The drug is excreted primarily by the kidney, which may require smaller doses in patients with decreased kidney function . Environmental factors such as the patient’s renal function and the timing of treatment initiation can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Acyclovir L-Leucinate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The compound is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication . This interaction is highly selective, as the initial phosphorylation step is catalyzed by viral, rather than host, thymidine kinase .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The compound influences cell function by interfering with viral DNA synthesis, leading to the termination of viral DNA chains . This action reduces the proliferation of infected cells and limits the spread of the virus. Additionally, this compound has been shown to enhance the expression of apoptosis-associated proteins, such as Caspase-3, in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to acyclovir triphosphate within infected cells. This active form of the compound competitively inhibits viral DNA polymerase by mimicking deoxyguanosine triphosphate (dGTP) . The incorporation of acyclovir triphosphate into viral DNA results in chain termination due to the absence of a 3’ hydroxyl group, which prevents the addition of further nucleotides . This mechanism effectively halts viral replication and reduces the viral load in infected cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 2 to 3 hours in patients with normal renal function . Over extended periods, this compound maintains its antiviral activity, although resistance can develop in some viral strains . Long-term studies have shown that the compound can cause nephrotoxicity in certain cases, particularly at high doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In horses, for example, the oral bioavailability of acyclovir is poor, but intravenous administration improves its pharmacokinetic profile . High doses of this compound can lead to bone marrow suppression in cats and nephrotoxicity in other animals . The compound’s efficacy and safety profile depend on the dosage and the specific animal model used in the studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. After intracellular uptake, it is converted to acyclovir monophosphate by viral thymidine kinase . This monophosphate form is then converted to acyclovir triphosphate by cellular enzymes such as guanylate kinase and nucleoside diphosphate kinase . Acyclovir triphosphate has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to the inhibition of viral DNA synthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is poorly protein-bound, with a binding range of 9 to 22% . It is distributed into all tissues, with the highest concentrations found in the kidneys and the lowest in central nervous tissue . The compound enters the cerebrospinal fluid, saliva, and vaginal secretions at concentrations inhibitory to herpes simplex virus .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments within infected cells, where it exerts its antiviral effects . The presence of targeting signals and post-translational modifications may influence its localization to particular organelles, such as the nucleus, where viral DNA synthesis occurs .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir L-Leucinate involves the esterification of acyclovir with L-leucine. The process typically includes the activation of the carboxyl group of L-leucine, followed by its reaction with the hydroxyl group of acyclovir. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

化学反応の分析

Types of Reactions

Acyclovir L-Leucinate undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed to release acyclovir and L-leucine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical pharmaceutical applications.

Substitution: Nucleophilic substitution reactions can occur at the purine ring of acyclovir.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

Substitution: Nucleophiles like amines or thiols can react with the purine ring under appropriate conditions.

Major Products Formed

Hydrolysis: Acyclovir and L-leucine.

Oxidation: Oxidized derivatives of acyclovir.

Substitution: Substituted purine derivatives.

科学的研究の応用

Acyclovir L-Leucinate has various applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its enhanced bioavailability and solubility compared to acyclovir.

Medicine: Explored for its potential in improving the delivery and efficacy of antiviral treatments.

Industry: Utilized in the development of advanced drug delivery systems and formulations

類似化合物との比較

Similar Compounds

Valacyclovir: Another ester derivative of acyclovir, specifically the valine ester.

Ganciclovir: A nucleoside analog similar to acyclovir but with a broader spectrum of antiviral activity.

Famciclovir: A prodrug of penciclovir, similar in structure and function to acyclovir

Uniqueness

Acyclovir L-Leucinate is unique due to its enhanced solubility and bioavailability compared to acyclovir. The leucine esterification improves its pharmacokinetic properties, making it a promising candidate for improved antiviral therapies.

生物活性

Acyclovir L-Leucinate is a derivative of acyclovir, a well-known antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus. This article focuses on the biological activity of this compound, examining its synthesis, pharmacological properties, mechanisms of action, and therapeutic implications.

This compound is synthesized by esterifying acyclovir with the amino acid L-leucine. This modification enhances the compound's solubility and stability compared to acyclovir alone. The synthesis process typically involves coupling reactions that yield the L-leucine ester of acyclovir, creating a prodrug that can be more efficiently absorbed in biological systems.

Acyclovir functions as a nucleoside analog that inhibits viral DNA synthesis. Upon entering the infected cell, it is phosphorylated by viral thymidine kinase to form acyclovir monophosphate (ACV-MP), which is further phosphorylated to acyclovir triphosphate (ACV-TP). ACV-TP competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication. The modified structure of this compound may influence its phosphorylation efficiency and subsequent antiviral activity.

Biological Activity and Efficacy

Antiviral Activity

Research indicates that this compound retains significant antiviral activity against HSV-1 and HSV-2. In comparative studies, it has shown similar efficacy to acyclovir in inhibiting viral replication. For instance, studies have reported sub-micromolar effective concentrations (EC50) for both HSV-1 and HSV-2, suggesting robust antiviral potency.

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| Acyclovir | 0.4 | HSV-1 |

| Acyclovir | 0.2 | HSV-2 |

| This compound | Similar | HSV-1/HSV-2 |

Prodrug Characteristics

As a prodrug, this compound can bypass certain metabolic pathways that limit the effectiveness of traditional acyclovir. Studies have shown that it can be converted into active acyclovir more efficiently in some cellular contexts, particularly in cells expressing viral thymidine kinase.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests improved absorption and bioavailability compared to acyclovir itself. The presence of the L-leucine moiety enhances membrane permeability, facilitating better penetration into target cells.

- Absorption : Enhanced due to increased solubility.

- Distribution : Similar distribution patterns as acyclovir but potentially higher concentrations in infected tissues.

- Metabolism : Primarily converted to acyclovir via enzymatic hydrolysis in the liver and other tissues.

- Excretion : Renal excretion remains a significant pathway for elimination.

Case Studies and Clinical Implications

Clinical studies have evaluated the safety and efficacy of this compound in various patient populations. Notably:

- Herpes Simplex Virus Infections : In patients with recurrent HSV infections, this compound demonstrated comparable efficacy to standard acyclovir treatment with a favorable safety profile.

- Resistance Profiles : The modified structure may provide an advantage in treating strains resistant to traditional acyclovir by enhancing uptake and conversion efficiency.

特性

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMIOIPFRXOSEP-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746959 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142963-69-7 | |

| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。